molecular formula C11H19NO B1472846 8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1862368-98-6

8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol

Cat. No. B1472846
M. Wt: 181.27 g/mol
InChI Key: VIXXIQKFTUSQIQ-UHFFFAOYSA-N
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Description

The 8-azabicyclo[3.2.1]octane scaffold, which includes “8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol”, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . The molecular formula of “8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol” is C7H13NO .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of “8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol” can be found in various databases such as ChemSpider .


Chemical Reactions Analysis

The 8-azabicyclo[3.2.1]octane scaffold is used in the synthesis of tropane alkaloids . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Physical And Chemical Properties Analysis

The average mass of “8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol” is 127.184 Da and the monoisotopic mass is 127.099716 Da .

Scientific Research Applications

Synthesis of Tropane Alkaloids

  • Scientific Field : Organic & Biomolecular Chemistry
  • Summary of Application : The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
  • Methods of Application : Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
  • Results or Outcomes : This methodology has been applied in the synthesis of tropane alkaloids .

Drug Discovery

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of Application : 2-Azabicyclo[3.2.1]octanes, which are similar to 8-azabicyclo[3.2.1]octanes, are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .
  • Methods of Application : The synthetic approaches to access this bicyclic architecture and its presence in the total synthesis of several target molecules have been summarized .
  • Results or Outcomes : The 2-azabicyclo[3.2.1]octane system has gained significant interest in the past decades due to its synthetic and pharmacological potential .

Asymmetric 1,3-Dipolar Cycloadditions

  • Scientific Field : Organic Chemistry
  • Summary of Application : The 8-azabicyclo[3.2.1]octane scaffold can be synthesized via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system .
  • Methods of Application : The first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported .
  • Results or Outcomes : The asymmetric cycloadditions afforded optically active 8-oxabicyclo [3.2.1]octanes with high diastereo- and enantioselectivities .

Modulators of 11β-Hydroxysteroid Dehydrogenase Type 1

  • Scientific Field : Biochemistry
  • Summary of Application : 8-Azabicyclo[3.2.1]octan-3-ol can be used as modulators of 11β-hydroxysteroid dehydrogenase type 1 .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Asymmetric 1,3-Dipolar Cycloadditions

  • Scientific Field : Organic Chemistry
  • Summary of Application : The 8-azabicyclo[3.2.1]octane scaffold can be synthesized via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system .
  • Methods of Application : The first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported .
  • Results or Outcomes : The asymmetric cycloadditions afforded optically active 8-oxabicyclo [3.2.1]octanes with high diastereo- and enantioselectivities .

Modulators of 11β-Hydroxysteroid Dehydrogenase Type 1

  • Scientific Field : Biochemistry
  • Summary of Application : 8-Azabicyclo [3.2.1]octan-3-ol can be used as modulators of 11β-hydroxysteroid dehydrogenase type 1 .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Safety And Hazards

The safety data sheet for a similar compound, 8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo-ol, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is ongoing interest in the development and application of these compounds.

properties

IUPAC Name

8-cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c13-11-6-9-4-5-10(7-11)12(9)8-2-1-3-8/h8-11,13H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXXIQKFTUSQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C3CCC2CC(C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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